tert-butyl 4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine-1-carboxylate
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Overview
Description
TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group
Preparation Methods
The synthesis of TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of the pyrazole ring can be achieved using difluoromethylation reagents under specific conditions . . The final step involves the formation of the tetrahydropyrazinecarboxylate moiety, which can be achieved through cyclization reactions.
Chemical Reactions Analysis
TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Scientific Research Applications
TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins . The sulfonyl group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds such as:
TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE-1-CARBOXYLATE: This compound has a piperidine ring instead of a tetrahydropyrazine ring.
TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}MORPHOLINE-1-CARBOXYLATE: This compound features a morpholine ring.
The uniqueness of TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22F2N4O4S |
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Molecular Weight |
380.41 g/mol |
IUPAC Name |
tert-butyl 4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22F2N4O4S/c1-10-11(9-20(17-10)12(15)16)25(22,23)19-7-5-18(6-8-19)13(21)24-14(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
DBVCYENPOUSYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)F |
Origin of Product |
United States |
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